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molecular formula C6H10N2O3S2 B8577161 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide CAS No. 89502-00-1

5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide

Cat. No. B8577161
M. Wt: 222.3 g/mol
InChI Key: QSLLCGUQMYAEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04919706

Procedure details

A solution of 11.1 g of 4-bromo-5-ethoxy-2-methylthiazole [prepared by the method of D. S. Tarbell et al., J. Amer. Chem. Soc., 72, 3138 (1950) in 50 ml ether was cooled to -60°, and 35.9 ml of a 1.7M solution of n-butyl lithium in hexane was added dropwise while maintaining the temperature below -45°. The resulting heavy yellow-brown suspension was diluted with an additional 25 ml ether and stirred 20 minutes at a temperature of -50° to -30°. The ethereal suspension of the lithiothiazole was added via syringe to a solution of 8.0 ml sulfuryl chloride in 50 ml hexane, while maintaining the temperature between -30° and -20°. After the suspension was stirred 15 minutes at -30°, it was allowed to warm to -5° and stirred 3.5 hours. The reaction mixture was poured into 500 ml ice-water. The two-phase suspension was extracted twice with ether. The combined organic solution was washed with water and brine, then dried over magneisum sulfate, filtered, and the solvent evaporated. The resulting oily solid was dissolved in 150 ml of tetrahydrofuran; the solution was cooled to 0°, and 6.7 ml of ammonium hydroxide added dropwise. The brown suspension was allowed to warm to ambient and stirred 3 hours. The solvent was evaporated, and the residual black oil partitioned between methylene chloride and water. The organic solution was washed with water followed by brine, then stirred 0.5 hour with magnesium sulfate and charcoal. The mixture was filtered through Celite@ and the solvent was evaporated. Trituration of the resulting brown oily solid with 1-chlorobutane gave 4.2 g of the title compound as a tan solid, m.p. 118°-120°. IR: 3.05 and 3.15μ (SO2NH2).
Quantity
11.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([CH3:10])[S:5][C:6]=1[O:7][CH2:8][CH3:9].C([Li])CCC.[Li]C1SC=C[N:21]=1.[S:22](Cl)(Cl)(=[O:24])=[O:23]>CCOCC.CCCCCC>[CH2:8]([O:7][C:6]1[S:5][C:4]([CH3:10])=[N:3][C:2]=1[S:22]([NH2:21])(=[O:24])=[O:23])[CH3:9]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
BrC=1N=C(SC1OCC)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C=1SC=CN1
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred 20 minutes at a temperature of -50° to -30°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -45°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between -30° and -20°
STIRRING
Type
STIRRING
Details
After the suspension was stirred 15 minutes at -30°
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -5°
STIRRING
Type
STIRRING
Details
stirred 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
The two-phase suspension was extracted twice with ether
WASH
Type
WASH
Details
The combined organic solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magneisum sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily solid was dissolved in 150 ml of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0°
ADDITION
Type
ADDITION
Details
6.7 ml of ammonium hydroxide added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient and
STIRRING
Type
STIRRING
Details
stirred 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual black oil partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic solution was washed with water
STIRRING
Type
STIRRING
Details
stirred 0.5 hour with magnesium sulfate and charcoal
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite@
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC1=C(N=C(S1)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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